molecular formula C9H7F2NO B158810 4-Ethoxy-2,3-difluorobenzonitrile CAS No. 126162-96-7

4-Ethoxy-2,3-difluorobenzonitrile

Cat. No. B158810
M. Wt: 183.15 g/mol
InChI Key: NVCHMZSUFSRXTF-UHFFFAOYSA-N
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Patent
US04925590

Procedure details

A mixture of 0.1 mole of 4-ethoxy-2,3-difluorobenzonitrile, 0.12 mole of aluminium chloride and 150 ml of toluene is heated at the boil for 2 hours. Working up in the customary manner gives the phenol in the form of a colourless solid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([F:12])[C:5]=1[F:13])C.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[F:13][C:5]1[C:6]([F:12])=[C:7]([C:8]#[N:9])[CH:10]=[CH:11][C:4]=1[OH:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)OC1=C(C(=C(C#N)C=C1)F)F
Name
Quantity
0.12 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at the boil for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.